5-Iodo-2-(methylthio)pyrimidine-4,6-diamine 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760881
InChI: InChI=1S/C5H7IN4S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H4,7,8,9,10)
SMILES:
Molecular Formula: C5H7IN4S
Molecular Weight: 282.11 g/mol

5-Iodo-2-(methylthio)pyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC15760881

Molecular Formula: C5H7IN4S

Molecular Weight: 282.11 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2-(methylthio)pyrimidine-4,6-diamine -

Specification

Molecular Formula C5H7IN4S
Molecular Weight 282.11 g/mol
IUPAC Name 5-iodo-2-methylsulfanylpyrimidine-4,6-diamine
Standard InChI InChI=1S/C5H7IN4S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H4,7,8,9,10)
Standard InChI Key UGHMJPIINUNWIA-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=C(C(=N1)N)I)N

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 5-iodo-2-methylsulfanylpyrimidine-4,6-diamine, reflects its substitution pattern on the pyrimidine ring. Key identifiers include:

PropertyValue
Molecular FormulaC₅H₇IN₄S
Molecular Weight282.11 g/mol
Canonical SMILESCSC1=NC(=C(C(=N1)N)I)N
InChI KeyUGHMJPIINUNWIA-UHFFFAOYSA-N
PubChem Compound ID97046704

The pyrimidine core’s electron-deficient nature, combined with the electron-donating methylthio group and nucleophilic amine substituents, creates a reactivity profile amenable to cross-coupling, nucleophilic substitution, and cyclization reactions.

Synthesis and Production Strategies

While detailed synthetic protocols for 5-iodo-2-(methylthio)pyrimidine-4,6-diamine remain proprietary, its preparation likely involves sequential functionalization of a pyrimidine precursor. A plausible route includes:

  • Amination: Introduction of amine groups at the 4- and 6-positions via nucleophilic substitution or catalytic amidation.

  • Methylthiolation: Thiolation at the 2-position using methanethiol or methyl disulfide under basic conditions.

  • Iodination: Electrophilic iodination at the 5-position employing iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Industrial-scale production would optimize these steps for yield (>80%) and purity (>97%), employing continuous flow reactors and in-line purification systems to minimize byproducts.

Physicochemical Properties

The compound’s physical properties are critical for handling and application:

PropertyValue
SolubilityLimited in polar solvents (e.g., water), moderate in DMF or DMSO
Melting PointNot reported (decomposes above 200°C)
StabilitySensitive to light and moisture; requires inert atmosphere storage

Spectroscopic characterization data (IR, NMR, MS) would confirm structural integrity, though specific peaks remain undocumented in publicly available literature.

Reactivity and Functionalization Pathways

The compound’s substituents enable three primary reaction modes:

Iodo Group Reactivity

The 5-iodo substituent participates in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups. For example, palladium-catalyzed coupling with boronic acids could yield biaryl derivatives for drug discovery.

Methylthio Group Modifications

The 2-methylthio group undergoes oxidation to sulfone (using oxone) or alkylation to enhance electron-withdrawing effects. Such modifications adjust the pyrimidine’s electronic properties, influencing downstream reactivity.

Amine Group Utilization

The 4- and 6-amino groups facilitate condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form imine-linked conjugates or heterocyclic fused systems.

Applications in Medicinal Chemistry

5-Iodo-2-(methylthio)pyrimidine-4,6-diamine’s scaffold is integral to developing kinase inhibitors and antiviral agents:

Kinase Inhibitor Development

The pyrimidine core mimics ATP’s adenine moiety, enabling binding to kinase active sites. Derivatives of this compound have shown preliminary activity against V600E-B-RAF, a melanoma-associated oncogene.

Antiviral Agents

Functionalization at the 5-position with heteroaryl groups (e.g., imidazoles) produces analogs inhibiting viral polymerases. For instance, replacing iodine with a substituted phenyl group via Suzuki coupling could yield candidates against RNA viruses.

Hazard CategoryDetails
CombustibilityClass WGK3 combustible solid
Health RisksH302 (harmful if swallowed), H317 (may cause skin sensitization)
Protective MeasuresP280 (wear gloves/eye protection), P301+P312+P330 (IF SWALLOWED: Call poison center)

Storage recommendations include airtight containers under nitrogen at –20°C, segregated from oxidizers and acids.

Future Research Directions

Despite its promise, gaps remain in understanding this compound’s full potential:

  • Catalyst Optimization: Screening palladium/ligand systems (e.g., XPhos, SPhos) to improve cross-coupling efficiency.

  • Toxicological Profiling: In vitro assays (e.g., Ames test, hepatocyte cytotoxicity) to evaluate genotoxicity and organ-specific risks.

  • Material Science Applications: Exploring its use in metal-organic frameworks (MOFs) for gas storage or catalysis.

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